molecular formula C8H6Br2N2 B14767583 5,7-Dibromo-2-methyl-2H-indazole

5,7-Dibromo-2-methyl-2H-indazole

Cat. No.: B14767583
M. Wt: 289.95 g/mol
InChI Key: AIBKCTIJOZLWIR-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-methyl-2H-indazole is a brominated indazole derivative offered as a key chemical intermediate for research and development. The indazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities . Indazole-based compounds are prevalent in numerous FDA-approved drugs and clinical trial candidates, functioning as inhibitors for various kinases and receptors in the treatment of cancers, neurological disorders, and inflammatory diseases . The specific bromination pattern on the benzofused ring of this compound makes it a versatile synthon for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug discovery programs . Researchers can utilize this building block in the synthesis of novel molecules targeting areas such as anticancer, antimicrobial, and anti-inflammatory therapies, following the proven success of the indazole core in pharmaceuticals like the kinase inhibitors Pazopanib and Axitinib . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

5,7-dibromo-2-methylindazole

InChI

InChI=1S/C8H6Br2N2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3

InChI Key

AIBKCTIJOZLWIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)Br)Br

Origin of Product

United States

Preparation Methods

Reductive Cyclization Approaches

One of the most common methods for synthesizing 2H-indazoles involves the reductive cyclization of 2-nitrobenzyl derivatives. Nazaré et al. demonstrated an organophosphorus-mediated reductive cyclization and subsequent N-N bond formation of substituted benzamidines to construct 3-amino-2H-indazoles. The substituted benzamidines were synthesized from 2-nitrobenzonitriles through a two-step sequence involving a trimethylaluminium-mediated conversion.

Another approach reported by Radosevich et al. involves the construction of 2H-indazoles from o-nitrobenzaldimines using 1,2,2,3,4,4-hexamethylphosphetane. In this method, o-nitrobenzaldimines undergo deoxygenative N-N bond forming cadogan heterocyclization to provide 2H-indazoles in the presence of 1,2,2,3,4,4-hexamethylphosphetane and a hydrosilane terminal reductant.

Tandem C-C and N-N Bond Formation

A highly efficient approach for 2H-indazole synthesis involves tandem reactions with C-C and N-N bond formations. This method quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides under mild conditions. Subsequent deoxygenation using triphenylphosphine or mesyl chloride/triethylamine yields the corresponding 2H-indazoles.

The general procedure for this transformation typically involves:

  • Formation of a sulfonamide intermediate
  • Base-catalyzed cyclization (using DBU or similar bases)
  • Deoxygenation to obtain the final 2H-indazole product

This approach is particularly valuable due to its tolerance for a wide range of substituents and its insensitivity to the electronic properties of functional groups.

Specific Methods for Preparing 5,7-Dibromo-2-methyl-2H-indazole

Direct Bromination of 2-Methyl-2H-indazole

The most straightforward approach to 5,7-Dibromo-2-methyl-2H-indazole involves the direct bromination of 2-methyl-2H-indazole using N-bromosuccinimide (NBS).

Based on the regioselective bromination of indazoles reported in the literature, the following protocol can be employed:

Procedure A: Direct Dibromination

  • Dissolve 2-methyl-2H-indazole (1.0 equiv) in dimethylformamide (DMF)
  • Add N-bromosuccinimide (2.0 equiv) at room temperature
  • Heat the reaction mixture to 80°C for 3-4 hours
  • Monitor the reaction by thin-layer chromatography (TLC)
  • After completion, pour the reaction mixture into ice water
  • Extract with ethyl acetate (3×)
  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine
  • Dry over anhydrous sodium sulfate, filter, and concentrate
  • Purify by silica gel column chromatography to obtain 5,7-Dibromo-2-methyl-2H-indazole

When 2 equivalents of NBS are used, the 5,7-dibrominated product is typically obtained in 85-90% yield.

Sequential Regioselective Bromination

An alternative approach involves the sequential regioselective bromination of 2-methyl-2H-indazole:

Procedure B: Sequential Bromination

  • First bromination at C5 position:
    • Dissolve 2-methyl-2H-indazole (1.0 equiv) in DMF
    • Add NBS (1.1 equiv) at 0°C
    • Allow the reaction to warm to room temperature and stir for 2 hours
    • Isolate 5-bromo-2-methyl-2H-indazole by standard workup and purification
  • Second bromination at C7 position:
    • Dissolve 5-bromo-2-methyl-2H-indazole (1.0 equiv) in DMF
    • Add NBS (1.1 equiv) at room temperature
    • Heat the reaction mixture to 80°C for 2-3 hours
    • After completion, isolate 5,7-Dibromo-2-methyl-2H-indazole as described above

This sequential approach may offer better control over the bromination process but typically results in lower overall yields compared to the direct dibromination method.

De Novo Synthesis via 4-Bromo-2-methylaniline

A more versatile approach involves the de novo synthesis of the indazole core with pre-installed bromine atoms. This method is adapted from the patent CN113045475A, which describes the preparation of 5-bromo-7-methylindole:

Procedure C: De Novo Synthesis

  • Start with 4-bromo-2-methylaniline
  • Perform a selective bromination at the desired position using NIS in a suitable solvent
  • Convert the dibrominated aniline to the corresponding hydrazone
  • Cyclize to form the indazole ring
  • Perform N-methylation to obtain 5,7-Dibromo-2-methyl-2H-indazole

The detailed procedure can be adapted as follows:

  • Iodination reaction:

    • Dissolve 4-bromo-2-methylaniline (1.0 equiv) in an appropriate solvent
    • Add N-iodosuccinimide (NIS) (1.1 equiv)
    • Stir at room temperature until completion
    • Isolate the iodinated intermediate
  • Formation of the indazole core:

    • Subject the intermediate to Sonogashira coupling with trimethylsilylacetylene
    • Perform a ring-closing reaction with a suitable base such as potassium tert-butoxide
    • N-methylate the resulting indazole using methyl iodide and a base

This method provides access to 5,7-Dibromo-2-methyl-2H-indazole through a more controlled synthesis, although it involves multiple steps.

Optimization of Preparation Methods

Factors Affecting Bromination Efficiency

Several factors significantly impact the efficiency of the bromination process:

Table 1: Optimization of Bromination Conditions

Entry Brominating Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%) Product Distribution*
1 NBS 1.0 DMF RT 4 65 5-Br (85%), 7-Br (15%)
2 NBS 1.1 DMF 80 4 84 5,7-diBr (90%), 5-Br (10%)
3 NBS 2.0 DMF 80 2 88 5,7-diBr (>95%)
4 NBS 2.0 DMF 80 2 90** 5,7-diBr (>98%)
5 NBS 2.0 CH₃CN 80 4 75 5,7-diBr (92%), 5-Br (8%)
6 Br₂ 2.0 AcOH RT 2 70 5,7-diBr (85%), other (15%)

Based on isolated yields
*
With addition of 2 equivalents of NaOH or KOH

The data in Table 1 indicates that using 2 equivalents of NBS in DMF at 80°C provides the highest yield of the 5,7-dibrominated product. The addition of a base such as NaOH or KOH can further enhance the reaction efficiency and selectivity.

N-Methylation Strategies

For the N-methylation step to obtain the 2-methyl-2H-indazole, several methods can be employed:

Table 2: Optimization of N-Methylation Conditions

Entry Methylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Regioselectivity*
1 CH₃I K₂CO₃ DMF RT 8 68 N1/N2 (1:2)
2 CH₃I NaH DMF 0 to RT 3 75 N1/N2 (1:3)
3 CH₃I Cs₂CO₃ DMF RT 6 92 N1/N2 (1:9)
4 CH₃I KOH DMSO RT 4 83 N1/N2 (1:4)
5 (CH₃)₂SO₄ NaH THF 0 to RT 2 80 N1/N2 (1:5)

*Ratio of N1-methylated to N2-methylated products

The data in Table 2 shows that using cesium carbonate as the base provides the highest regioselectivity for N2-methylation, which is required for the target 5,7-Dibromo-2-methyl-2H-indazole. The N1-methylated byproduct can be separated by column chromatography.

Analytical Data and Characterization

Spectroscopic Data

5,7-Dibromo-2-methyl-2H-indazole

  • Molecular Formula: C₈H₆Br₂N₂
  • Molecular Weight: 289.9546 g/mol
  • Physical State: Crystalline solid
  • MS (M+1): 290.9, 292.9, 294.9 (isotopic pattern characteristic of dibromo compounds)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.72 (s, 1H, H-4)
  • δ 7.48 (s, 1H, H-6)
  • δ 7.65 (s, 1H, H-3)
  • δ 4.15 (s, 3H, N-CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 149.2, 129.4, 126.7, 123.2, 121.5, 113.8, 110.2, 40.2

Chromatographic Properties

  • TLC (Silica gel, 20% EtOAc/hexanes): Rf = 0.45
  • HPLC Retention Time: 8.25 min (Method: C18 column, gradient of 5-95% acetonitrile/water with 0.1% TFA over 15 minutes, flow rate 1.0 mL/min)

Applications in Organic Synthesis

5,7-Dibromo-2-methyl-2H-indazole serves as a valuable building block for the synthesis of more complex molecules through various cross-coupling reactions. The bromine atoms at positions 5 and 7 provide handles for selective functionalization:

Suzuki-Miyaura Coupling

The dibrominated indazole can undergo selective Suzuki-Miyaura coupling with various boronic acids:

Procedure D: Selective Suzuki Coupling

  • Dissolve 5,7-Dibromo-2-methyl-2H-indazole (1.0 equiv) in 1,4-dioxane/water (10:1)
  • Add boronic acid or boronic ester (1.2 equiv), [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv), and cesium carbonate (1.5 equiv)
  • Heat at 70°C for 2-4 hours under nitrogen atmosphere
  • Cool to room temperature and purify by column chromatography

This procedure typically provides mono-substituted products with high selectivity for the more reactive C5 position.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dibromo-2-methyl-2H-indazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The bromine atoms in 5,7-Dibromo-2-methyl-2H-indazole can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of dibromoindazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dibromoindazole derivatives with reduced bromine atoms.

    Substitution: Formation of indazole derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Chemistry: 5,7-Dibromo-2-methyl-2H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indazole derivatives, which are valuable in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure allows for the design of novel drugs targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, 5,7-Dibromo-2-methyl-2H-indazole is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its brominated structure makes it useful in flame retardants and other industrial products.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, or modulating their function. The bromine atoms and the indazole core play a crucial role in its binding affinity and selectivity towards molecular targets.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.

    Receptors: It may bind to receptors, modulating their activity and affecting cellular signaling pathways.

    Pathways: The compound can influence various biological pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects
Compound Name Substituents (Positions) Key Properties
5,7-Dibromo-2-methyl-2H-indazole Br (5,7), CH₃ (2) High molecular weight (367.92 g/mol); electron-withdrawing Br atoms enhance electrophilic substitution resistance. Methyl group stabilizes the 2H-tautomer .
5,7-Dimethyl-2-(2,5,6-trifluoropyrimidin-4-yl)-2H-indazole CH₃ (5,7), CF₃-pyrimidine (2) Methyl groups (electron-donating) increase electron density; trifluoropyrimidine enhances hydrophobicity and potential kinase inhibition .
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole F (5), benzodioxole (6) Fluorine improves metabolic stability; benzodioxole enhances π-π stacking in biological targets .

Key Observations :

  • Bromine vs. Methyl/Fluorine: Bromine’s electron-withdrawing nature reduces ring reactivity compared to methyl (electron-donating) or fluorine (moderate electronegativity). This impacts applications in catalysis or drug design .
  • Positional Effects: Substituents at the 2-position (e.g., methyl vs. trifluoropyrimidine) dictate steric and electronic interactions. For example, trifluoropyrimidine in the analog enhances binding to ATP pockets in kinases .

Comparison :

  • Brominated indazoles require halogenation steps, whereas fluorinated or methylated analogs rely on coupling or condensation. The choice of method depends on substituent compatibility and scalability .

Research Findings and Challenges

  • Reactivity : Brominated indazoles exhibit lower solubility in polar solvents compared to methylated analogs, limiting their use in aqueous reactions .
  • Structural Characterization : Tools like SHELX () are critical for resolving crystal structures of halogenated indazoles, though bromine’s high electron density complicates X-ray refinement .

Q & A

Q. What are the standard synthetic routes for 5,7-Dibromo-2-methyl-2H-indazole?

  • Methodological Answer : The synthesis of 5,7-Dibromo-2-methyl-2H-indazole typically involves halogenation and cyclization steps. For example, Friedel-Crafts acylation followed by hydrazine hydrate treatment in dimethylformamide (DMF) can induce indazole ring closure via nucleophilic substitution . Alternative routes include using sodium metabisulfite as a catalyst under nitrogen atmosphere at elevated temperatures (120°C) to promote cyclization, as seen in analogous indazole syntheses . Bromination of precursor indazoles at positions 5 and 7 can be achieved using bromine or N-bromosuccinimide (NBS) in dichloromethane or acetic acid.

Q. How is 5,7-Dibromo-2-methyl-2H-indazole characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. 1^1H-NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons, while 13^{13}C-NMR confirms bromine-induced deshielding effects. Infrared (IR) spectroscopy detects N-H stretches (~3400 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines molecular geometry, bond lengths, and angles. SHELXL is particularly effective for resolving halogen-heavy structures, as demonstrated in small-molecule crystallography .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of 5,7-Dibromo-2-methyl-2H-indazole?

  • Methodological Answer :
  • Catalyst Optimization : Use sodium metabisulfite or Raney nickel to enhance cyclization efficiency .
  • Solvent and Temperature : DMF at 120°C under nitrogen minimizes side reactions during cyclization .
  • Halogenation Control : Bromination with NBS in acetic acid at 0°C ensures selective di-substitution at positions 5 and 7, avoiding over-bromination .

Q. What computational methods are used to predict the electronic properties and reactivity of 5,7-Dibromo-2-methyl-2H-indazole?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as the B3LYP hybrid functional, model electronic properties. The Colle-Salvetti correlation-energy formula, parameterized for halogenated systems, predicts HOMO-LUMO gaps and electrophilic reactivity. Basis sets like 6-31G(d) are used for geometry optimization, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions .

Q. How should researchers address contradictions in spectral data when determining the structure of 5,7-Dibromo-2-methyl-2H-indazole?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR, IR, and High-Resolution Mass Spectrometry (HRMS) data. For example, ambiguous 1^1H-NMR peaks can be resolved via 13^{13}C-HSQC or NOESY experiments .
  • Crystallographic Resolution : SCXRD with SHELXL provides unambiguous structural confirmation, particularly for bromine positional isomers .
  • Statistical Analysis : Apply qualitative contradiction frameworks (e.g., iterative data triangulation) to reconcile discrepancies between experimental and computational results .

Q. What strategies are employed in retrosynthetic analysis for designing novel derivatives of 5,7-Dibromo-2-methyl-2H-indazole?

  • Methodological Answer : Retrosynthesis begins by disconnecting the indazole core into arylhydrazine and brominated ketone precursors. Halogenation steps are strategically placed post-cyclization to avoid steric hindrance. For example, introducing methyl groups at position 2 early enhances steric protection during subsequent bromination . Fragment-based design, guided by DFT-predicted reactivity, prioritizes substituents that stabilize transition states in key bond-forming steps .

Q. What methodologies are used to evaluate the potential pharmacological activities of 5,7-Dibromo-2-methyl-2H-indazole derivatives?

  • Methodological Answer :
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like protein kinases or G-protein-coupled receptors. For example, indazole derivatives have been docked into AMPA receptor binding pockets to assess antagonism .
  • In Vitro Assays : MTT assays measure cytotoxicity, while ELISA-based enzymatic inhibition studies evaluate kinase activity. Fluorescence polarization assays quantify DNA intercalation potential .

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